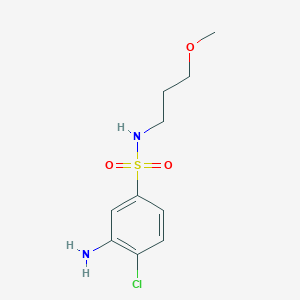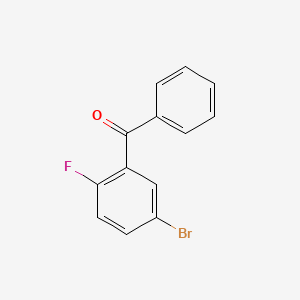
(5-Bromo-2-fluorofenil)(fenil)metanona
Descripción general
Descripción
(5-Bromo-2-fluorophenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C13H8BrFO and its molecular weight is 279.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-fluorophenyl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-fluorophenyl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediario de Química Medicinal
(5-Bromo-2-fluorofenil)(fenil)metanona: sirve como un intermedio valioso en la química medicinal. La presencia de átomos de bromo y flúor en el anillo de benceno lo convierte en un grupo activo para reacciones químicas posteriores. Estos sustituyentes halógenos pueden activar arenos deficientes en electrones, mejorando la capacidad electrofílica de los electrófilos SN2, haciéndolos más reactivos .
Síntesis de Compuestos Biológicamente Activos
El compuesto se utiliza en la síntesis de compuestos biológicamente activos, particularmente en el desarrollo de cetonas pirazinílicas. Estos compuestos han mostrado una gama de propiedades biológicas y farmacológicas, como actividades antiinflamatorias, antivirales, antitumorales, antioxidantes, antimicobacterianas y citostáticas .
Investigación Farmacéutica
En la investigación farmacéutica, This compound se puede utilizar para crear nuevos candidatos a fármacos. Su estructura molecular permite la exploración de regiones accesibles al solvente en las proteínas, ayudando en el diseño de inhibidores selectivos para varias isoformas en estudios in vitro .
Estudios de Teoría del Funcional de la Densidad (DFT)
El potencial electrostático molecular y los orbitales moleculares fronterizos del compuesto se pueden analizar utilizando DFT. Esto ayuda a comprender las propiedades fisicoquímicas del compuesto, incluida su reactividad y estabilidad, lo cual es crucial para el diseño de nuevos fármacos .
Desarrollo de Agentes Antivirales
Los derivados del indol, que se pueden sintetizar utilizando este compuesto, han mostrado actividades antivirales significativas. Estos derivados se pueden diseñar para inhibir una amplia gama de virus de ARN y ADN, contribuyendo al desarrollo de nuevas terapias antivirales .
Aplicaciones Antiinflamatorias
Los derivados del compuesto se pueden explorar por sus propiedades antiinflamatorias. Modificando la estructura molecular, los investigadores pueden mejorar la eficacia y la selectividad de estos derivados para tratar diversas afecciones inflamatorias .
Investigación Anticancerígena
Los derivados de This compound se pueden investigar por sus actividades anticancerígenas. La capacidad del compuesto para interactuar con líneas celulares de cáncer e inhibir el crecimiento tumoral lo convierte en un posible candidato para el desarrollo de nuevos fármacos anticancerígenos .
Fotoactivadores de Fotoluminiscencia
Investigaciones recientes han desarrollado fotoactivadores de fotoluminiscencia inducida por agregación prototípicos basados en pirazina utilizando compuestos similares. Estos fotoactivadores exhiben buena estabilidad, movimiento de excitación molecular sintonizable y estructura electrónica, lo que los hace útiles en diversas aplicaciones científicas .
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that (5-Bromo-2-fluorophenyl)(phenyl)methanone may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that (5-Bromo-2-fluorophenyl)(phenyl)methanone may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds have been found to possess various biological activities, indicating that they may affect a broad range of biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid crystal and is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that (5-bromo-2-fluorophenyl)(phenyl)methanone may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound is a solid crystal and is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide . These properties could influence its stability and efficacy in different environments.
Propiedades
IUPAC Name |
(5-bromo-2-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERLHWDVTGPLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
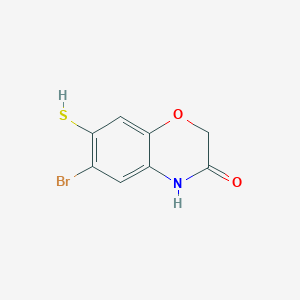
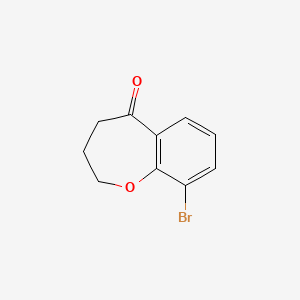
![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)
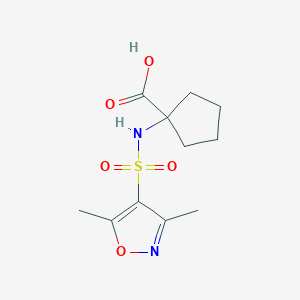
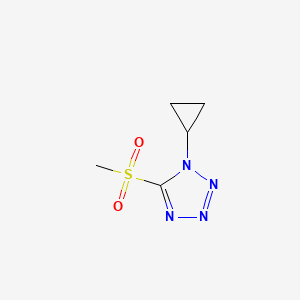


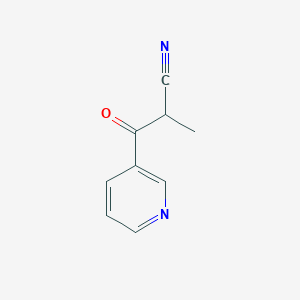
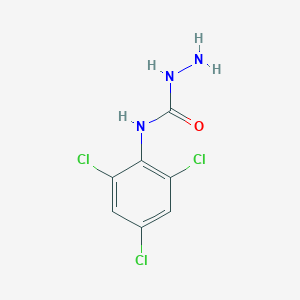
![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)
![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)
![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)
